molecular formula C10H9ClN2O B14075006 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one

Cat. No.: B14075006
M. Wt: 208.64 g/mol
InChI Key: NWGXKXYZBVTHNX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one (CAS 1804205-47-7) is an organic compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol. It is supplied with a high purity level, not less than 98% . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring both amino and cyano functional groups on the phenyl ring, along with the chloropropanone group, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel substances, including potential agrochemicals. Scientific studies indicate that structurally related chloropropanone derivatives have demonstrated significant fungicidal activity against major plant pathogens, such as those affecting wheat, barley, and rice, suggesting a relevant area of application for this chemical in agricultural science research . The product is accompanied by comprehensive analytical data, including 1 H-NMR spectra and detailed specifications, to support rigorous laboratory use . This chemical is intended for research purposes only and is not labeled or approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-amino-6-(1-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c1-6(14)10(11)7-3-2-4-9(13)8(7)5-12/h2-4,10H,13H2,1H3

InChI Key

NWGXKXYZBVTHNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)C#N)Cl

Origin of Product

United States

Preparation Methods

Cyanoacetylation of Aromatic Amines

This method involves reacting 3-amino-2-cyanophenyl derivatives with chlorinated propanone precursors. Key steps include:

  • Amination and Cyanation : Introduction of the amino and cyano groups via nitro reduction and Sandmeyer cyanation.
  • Friedel-Crafts Acylation : Attachment of the propanone moiety using acetyl chloride and a Lewis catalyst (e.g., AlCl₃).
  • Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom.

Table 1 : Classical Synthesis Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Nitro Reduction H₂/Pd-C, EtOH, 50°C 85 92
Sandmeyer Cyanation CuCN, NH₄Cl, DMF, 120°C 78 89
Friedel-Crafts AcCl, AlCl₃, CH₂Cl₂, 0°C 65 95
Chlorination SO₂Cl₂, CHCl₃, reflux 90 98

Direct Chlorination of Preformed Ketones

An alternative route chlorinates pre-synthesized 1-(3-amino-2-cyanophenyl)propan-2-one. Chlorinating agents like oxalyl chloride (COCl)₂ or PCl₃ in dichloromethane achieve >90% conversion.

Modern Catalytic and Solvent-Free Methods

Recent advances emphasize green chemistry principles:

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable direct attachment of the chloropropanone group to pre-functionalized aryl cyanamides. For example, Suzuki-Miyaura coupling using 3-amino-2-cyanophenylboronic acid and 1-chloropropan-2-one triflate achieves 82% yield under microwave irradiation.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents by grinding 3-amino-2-cyanophenol with chloroacetone derivatives in the presence of K₂CO₃. This method reduces reaction times from hours to 30 minutes with comparable yields (88%).

Table 2 : Comparison of Modern Methods

Method Conditions Time Yield (%)
Suzuki Coupling Pd(PPh₃)₄, DMF, 100°C 6 h 82
Mechanochemical K₂CO₃, ball mill, 500 rpm 0.5 h 88

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactor Systems

Patented processes (e.g., EP1189898B1) adapt batch methods to continuous flow, enabling:

  • Precise temperature control (ΔT ±1°C) during exothermic chlorination.
  • 24/7 operation with 12 kg/hr output.
  • Reduced waste via in-line solvent recovery.

Byproduct Management

Industrial routes address two major byproducts:

  • Over-chlorination : Controlled Cl₂ gas addition minimizes dichlorinated impurities (<0.5%).
  • Ring Halogenation : Electron-withdrawing cyano groups direct chlorination exclusively to the propanone moiety.

Reaction Mechanism and Optimization

Chlorination Kinetics

Chlorine electrophilic attack on the propanone carbonyl follows second-order kinetics (k = 2.3 × 10⁻³ L/mol·s at 25°C). Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing transition states.

Amination-Cyanation Sequence

Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal that para-cyano groups enhance amine nucleophilicity by 18%, favoring selective Friedel-Crafts acylation at the ortho position.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations among 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one and its analogs:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
This compound -NH₂ (3), -CN (2) Amino, cyano, chloro-propanone C₁₀H₈ClN₂O 207.64 (estimated) Electron-withdrawing cyano enhances stability; amino aids H-bonding
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one (DY749437) -NH₂ (4), -SCH₃ (2) Amino, methylthio, chloro-propanone C₁₀H₁₂ClNOS 229.73 Methylthio (electron-donating) increases lipophilicity
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one -NH₂ (4), -CH₂Br (3) Amino, bromomethyl, chloro-propanone C₁₀H₁₁BrClNO 276.56 Bromomethyl acts as a leaving group, enhancing reactivity
1-(2-Phenylhydrazono)-1-chloropropan-2-one Hydrazono group at phenyl ring Hydrazono, chloro-propanone C₉H₈ClN₂O 195.63 Hydrazono moiety enables cyclization reactions
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride -Cl (3), -NHCH₃ (2) Chloro, methylamino, propanone C₁₀H₁₃ClNO·HCl 234.13 (free base) Hydrochloride salt improves solubility

Key Observations:

  • Substituent Position: The position of the amino group (3 vs. 4) alters electronic distribution. For example, DY749437 (4-amino) may exhibit different binding modes compared to the main compound (3-amino) in biological systems .
  • Functional Groups: Bromomethyl () and hydrazono () groups enhance reactivity for further derivatization, whereas cyano groups stabilize intermediates via resonance .
  • Solubility and Bioavailability: Hydrochloride salts () improve aqueous solubility, critical for drug delivery.

Physical and Chemical Properties

Property This compound 1-Chloro-3-(3-chlorophenyl)propan-2-one () 1-(3-Chlorophenyl)-1-hydroxy-2-propanone ()
Boiling Point (°C) Not reported 90–93 (0.22–0.25 Torr) Not reported
Density (g/cm³) ~1.3 (estimated) 1.275 Not reported
pKa ~2.9 (amino group) Not applicable Hydroxy group: ~10–12
Solubility Moderate in polar aprotic solvents High in organic solvents High in water (as hydrochloride)

Notes:

  • The hydroxy derivative () is water-soluble, making it suitable for pharmaceutical formulations.
  • Dual chloro substitution () increases density and lipophilicity compared to mono-chloro analogs.

Biological Activity

1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10ClN3O
  • Functional Groups :
    • Amino group (-NH2)
    • Cyano group (-C≡N)
    • Chloropropanone moiety

These functional groups contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The amino and cyano groups enhance its nucleophilic and electrophilic properties, allowing it to form active intermediates that can engage in biochemical reactions. This interaction is crucial for its potential pharmacological effects, including:

  • Inhibition of specific enzymes
  • Modulation of receptor activity
  • Induction of apoptosis in cancer cells

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction, as indicated by increased caspase activity in treated cells.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The presence of the amino group is believed to play a role in modulating inflammatory responses, although specific pathways require further investigation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. The results indicated IC50 values in the micromolar range, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells. The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance biological activity significantly .
  • Comparative Analysis :
    • A comparative study highlighted structural analogs of this compound, noting variations in biological activity based on functional group positioning. For example:
Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-oneCyano group at position 5Altered reactivity profile
1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-oneMethoxy group instead of cyanoPotentially different biological effects
1-(3-Amino-4-cyanophenyl)-1-chloropropan-2-oneVariation in cyano group positionImpact on enzyme inhibition

These findings underscore the importance of structural modifications in enhancing or diminishing biological activities.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one?

A base-catalyzed condensation reaction is a common method, where precursors like 3-amino-2-cyanobenzaldehyde and chloroacetone undergo nucleophilic addition in ethanol or methanol under reflux. Thionyl chloride (SOCl₂) may be used to activate carbonyl groups, as seen in analogous ketone syntheses (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How can the structural integrity of this compound be confirmed experimentally?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to verify aromatic protons, amino groups, and the chloropropanone moiety.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure using SHELXL for refinement . For example, analogous compounds like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one were characterized via single-crystal diffraction .

Q. What spectroscopic techniques are critical for monitoring reaction progress?

  • FT-IR : Track carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • UV-Vis : Monitor conjugation changes in aromatic systems.
  • TLC/HPLC : Assess reaction completion and intermediate formation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Cross-validation using complementary techniques is essential:

  • Combine X-ray crystallography (definitive bond-length/angle data) with DFT-optimized molecular geometries to resolve ambiguities in NMR assignments .
  • Use 1H^1H-15N^{15}N HMBC correlations to confirm amino and cyano group positions .
  • For disordered crystal structures, apply twin refinement in SHELXL or analyze multiple datasets .

Q. What strategies optimize reaction yield while minimizing side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures to avoid decomposition.
  • Catalysts : Use mild bases (e.g., K₂CO₃) to prevent over-reaction of the amino group.
  • Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and solvent ratios to identify optimal conditions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., the chloropropanone carbon).
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite.
  • Reaction pathway modeling : Simulate intermediates and transition states in Gaussian or ORCA .

Q. What experimental approaches analyze substituent effects on stability and reactivity?

  • Hammett plots : Correlate substituent electronic parameters (σ) with reaction rates of derivatives.
  • Accelerated stability studies : Expose the compound to heat, light, or humidity and monitor degradation via HPLC.
  • Kinetic isotope effects : Use deuterated analogs to probe reaction mechanisms .

Q. How is X-ray crystallography applied to resolve crystal packing or twinning challenges?

  • Data collection : Use high-resolution synchrotron data for small-molecule crystals.
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned structures.
  • Visualization : Generate ORTEP diagrams (via ORTEP-3) to validate molecular geometry and thermal ellipsoids .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Solvent effects : Simulate shifts using COSMO-RS or IEF-PCM solvation models in computational software.
  • Conformational averaging : Perform molecular dynamics (MD) simulations to account for flexible substituents.
  • Paramagnetic shielding : Check for impurities or paramagnetic species affecting NMR linewidths .

Q. What methodologies resolve conflicting crystallographic and spectroscopic data on bond angles?

  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds) in crystal structures.
  • Multipole refinement : Use high-resolution data to model electron density distributions accurately.
  • Correlated motion analysis : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters .

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